![molecular formula C11H11BrClN3O B1382722 3-Bromo-5-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine CAS No. 1416712-43-0](/img/structure/B1382722.png)
3-Bromo-5-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine
Overview
Description
3-Bromo-5-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound comprised of a pyrazolo[3,4-c]pyridine ring and a tetrahydro-2H-pyran-2-yl side chain. It is a small molecule with a molecular weight of 282.07 g/mol. It is a colorless organic compound that can be synthesized from the reaction of 3-bromo-5-chloro-1-methyl-1H-pyrazole with ethyl 2-methyl-2-propenoate. This compound has been widely studied due to its potential applications in medicinal chemistry, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been explored.
Scientific Research Applications
Catalysis in Organic Synthesis
Compounds similar to the one you’ve mentioned are used as reactants in catalytic processes such as nickel-catalyzed alkyl-alkyl Suzuki coupling reactions with boron reagents. These reactions are crucial for creating complex organic molecules that can have various applications, including pharmaceuticals and fine chemicals .
Pharmaceutical Intermediates
Related bromo-pyridine compounds serve as important intermediates in the synthesis of cholinergic drugs, which are used to treat gastrointestinal diseases. They play a key role in the development of medications that interact with the cholinergic system .
Fine Chemicals Production
The structural similarities with other pyridine derivatives suggest that your compound could be used in the synthesis of fine chemicals. These are pure, single chemical substances that are produced in limited quantities according to exacting specifications, often for highly specialized applications .
properties
IUPAC Name |
3-bromo-5-chloro-1-(oxan-2-yl)pyrazolo[3,4-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrClN3O/c12-11-7-5-9(13)14-6-8(7)16(15-11)10-3-1-2-4-17-10/h5-6,10H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZCUHLUELMGBFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=CN=C(C=C3C(=N2)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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